1-Amino-3-methoxy-2-methylpropan-2-ol

Catalog No.
S990090
CAS No.
1249066-60-1
M.F
C5H13NO2
M. Wt
119.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-methoxy-2-methylpropan-2-ol

CAS Number

1249066-60-1

Product Name

1-Amino-3-methoxy-2-methylpropan-2-ol

IUPAC Name

1-amino-3-methoxy-2-methylpropan-2-ol

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

InChI

InChI=1S/C5H13NO2/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3

InChI Key

XADTUXGTPMQVJD-UHFFFAOYSA-N

SMILES

CC(CN)(COC)O

Canonical SMILES

CC(CN)(COC)O
  • Availability and Use in Research

    While some chemical suppliers offer 1-Amino-3-methoxy-2-methylpropan-2-ol, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be relatively new or have niche applications not yet widely explored.

  • Future Research Potential

    Given the presence of a functional amino group, a methoxy group, and two hydroxyl groups, 1-Amino-3-methoxy-2-methylpropan-2-ol possesses several features of potential interest for scientific research. These functional groups could allow the molecule to participate in various chemical reactions and interactions, making it a candidate for studies in organic chemistry, materials science, or even biological fields.

Further Exploration:

  • Scientific databases like PubChem () can be used to explore the structure and properties of 1-Amino-3-methoxy-2-methylpropan-2-ol in more detail. This may provide clues about its potential research applications.
  • Searching for patents mentioning 1-Amino-3-methoxy-2-methylpropan-2-ol might reveal some industrial or commercial applications for the compound.

1-Amino-3-methoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₁₁NO₂. It is categorized as an alkanolamine, characterized by the presence of both amino and alcohol functional groups. This compound appears as a colorless to pale yellow liquid and is soluble in water, making it useful in various chemical applications. Its structure features a methoxy group (-OCH₃) attached to a secondary carbon, which contributes to its unique properties and reactivity.

Typical of amines and alcohols. Notably, it can undergo:

  • Amination Reactions: The catalytic amination of alcohols can yield this compound, highlighting its role as a precursor in synthetic chemistry.
  • Esterification: It can react with carboxylic acids or their derivatives to form esters, which are important in various applications.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

Several methods can be employed for the synthesis of 1-amino-3-methoxy-2-methylpropan-2-ol:

  • Hydrogenation of 2-Aminoisobutyric Acid: This method involves the hydrogenation of 2-aminoisobutyric acid or its esters, leading to the formation of the desired compound .
  • Catalytic Amination of Alcohols: The catalytic amination process involves reacting alcohols such as 1-methoxy-2-propanol under specific conditions to yield 1-amino-3-methoxy-2-methylpropan-2-ol.

1-Amino-3-methoxy-2-methylpropan-2-ol finds applications across various fields:

  • Buffer Solutions: Due to its amphoteric nature, it is utilized in preparing buffer solutions in biochemical applications.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including some drugs that exhibit therapeutic effects.
  • Cosmetics: Its solubility and compatibility with skin formulations make it valuable in cosmetic products.

Several compounds share structural similarities with 1-amino-3-methoxy-2-methylpropan-2-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-3-methoxypropan-1-olC₄H₉NO₂Lacks methyl group at the second position
3-Amino-2-methylpropan-1-olC₄H₉NOContains primary amine functionality
2-Amino-2-methylpropanolC₄H₁₁NOHas two methyl groups on the same carbon

Uniqueness of 1-Amino-3-Methoxy-2-Methylpropan-2-Ol

What sets 1-amino-3-methoxy-2-methylpropan-2-ol apart from these similar compounds is its specific arrangement of functional groups and the presence of a methoxy group adjacent to an amino group. This configuration may influence its solubility, reactivity, and potential biological activity differently compared to other related compounds.

XLogP3

-1.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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